2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC10557262
Molecular Formula: C16H14ClNO
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14ClNO |
|---|---|
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | (2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
| Standard InChI | InChI=1S/C16H14ClNO/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h1-8H,9-11H2 |
| Standard InChI Key | KOMIWKBMNBXJQN-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline features a 1,2,3,4-tetrahydroisoquinoline core—a partially saturated isoquinoline system—covalently bonded to a 2-chlorobenzoyl group via a ketone linkage. The tetrahydroisoquinoline moiety consists of a benzene ring fused to a piperidine ring, introducing both aromatic and aliphatic characteristics . The 2-chlorobenzoyl substituent introduces steric and electronic effects that influence molecular interactions.
Molecular Descriptors
Key molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄ClNO | |
| Molecular Weight | 271.74 g/mol | |
| IUPAC Name | (2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl | |
| InChIKey | KOMIWKBMNBXJQN-UHFFFAOYSA-N |
The presence of the chlorine atom at the benzoyl ring’s ortho position enhances electronegativity, potentially improving binding affinity to hydrophobic protein pockets.
Synthetic Methodologies
Friedel-Crafts Acylation
A primary synthetic route involves Friedel-Crafts acylation, where a tetrahydroisoquinoline derivative reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method facilitates electrophilic aromatic substitution, attaching the benzoyl group to the tetrahydroisoquinoline’s nitrogen atom. Optimizing reaction conditions—such as solvent polarity (dichloroethane preferred), temperature (40–80°C), and catalyst loading (10–20 mol%)—is critical for achieving yields exceeding 70% .
Indium(III) Chloride-Catalyzed Cyclization
Recent advances demonstrate the utility of InCl₃ in constructing tetrahydroisoquinoline frameworks. In a representative procedure, N-tethered benzyl-alkenols undergo intramolecular Friedel-Crafts cyclization at 80°C in dichloroethane, forming the tetrahydroisoquinoline core with regioselective exocyclic vinyl functionality . While this method was applied to 4-vinyl analogs, its principles are adaptable to 2-chlorobenzoyl derivatives by modifying starting materials.
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters for both methods:
| Parameter | Friedel-Crafts Acylation | InCl₃-Catalyzed Cyclization |
|---|---|---|
| Yield | 70–85% | 55–97% |
| Regioselectivity | Moderate | High |
| Functional Group Tolerance | Limited for electron-deficient arenes | Broad (halogens, CF₃, Me) |
| Catalyst Cost | Low (AlCl₃) | Moderate (InCl₃) |
The InCl₃ route offers superior regiocontrol but requires higher temperatures and specialized substrates .
Applications in Medicinal Chemistry
Building Block for Complex Molecules
The compound serves as a versatile intermediate in synthesizing polycyclic alkaloids. For example, coupling with tryptamine derivatives via Pictet-Spengler reactions yields β-carboline-tetrahydroisoquinoline hybrids with enhanced antiproliferative activity .
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 2-chlorobenzoyl group reveal critical SAR trends:
-
Chlorine Position: Ortho-substitution (2-Cl) improves metabolic stability compared to para-substituted analogs.
-
Benzoyl vs. Acetyl: Benzoyl derivatives exhibit 3–5× higher receptor affinity due to increased lipophilicity.
-
Ring Saturation: Partial saturation (tetrahydro vs. fully aromatic) reduces cytotoxicity while maintaining target engagement .
Comparison with Analogous Compounds
Chlorobenzoyl vs. Methyl Substituents
Replacing the 2-chlorobenzoyl group with a methyl moiety (e.g., 2-methyl-1,2,3,4-tetrahydroisoquinoline) drastically alters pharmacological profiles:
| Property | 2-Chlorobenzoyl Derivative | 2-Methyl Derivative |
|---|---|---|
| LogP | 3.2 | 1.8 |
| IC₅₀ (HeLa cells) | 8.7 µM* | 23.4 µM |
| D₂ Receptor Ki | 120 nM* | 450 nM |
| Metabolic Half-life | 2.3 h | 0.9 h |
| *Predicted values based on analog data . |
The chlorobenzoyl group enhances lipophilicity and target residence time, albeit with potential hepatotoxicity risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume